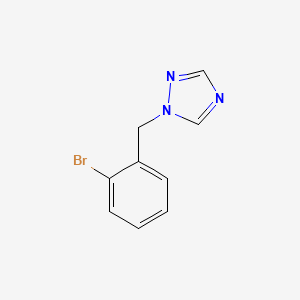
O-(2,4,5-trichloro-6-bromophenyl) chlorothioformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2,4,5-trichloro-6-bromophenyl) chlorothioformate is an organochlorine compound characterized by the presence of chlorine, bromine, and sulfur atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,4,5-trichloro-6-bromophenyl) chlorothioformate typically involves the reaction of 2,4,5-trichloro-6-bromophenol with chlorothioformic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and reaction time are carefully monitored to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent product quality and efficient production. The industrial methods also incorporate purification steps, such as distillation or recrystallization, to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
O-(2,4,5-trichloro-6-bromophenyl) chlorothioformate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, resulting in the formation of corresponding phenols and thiols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used to facilitate hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include substituted phenols, thiols, and various oxidation or reduction derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
O-(2,4,5-trichloro-6-bromophenyl) chlorothioformate has several applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds and the synthesis of complex organochlorine compounds.
Biology: It is used in biochemical studies to investigate the effects of organochlorine compounds on biological systems.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of O-(2,4,5-trichloro-6-bromophenyl) chlorothioformate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the inhibition or modification of the target molecules, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trichlorophenol: A related compound with similar structural features but lacking the bromine and thioformate groups.
2,4,6-Trichlorophenol: Another similar compound with a different substitution pattern on the phenyl ring.
2,4-Dichlorophenol: A compound with fewer chlorine atoms and different chemical properties.
Uniqueness
O-(2,4,5-trichloro-6-bromophenyl) chlorothioformate is unique due to the presence of both bromine and thioformate groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for specific interactions and reactions that are not possible with simpler chlorophenols.
Propiedades
Fórmula molecular |
C7HBrCl4OS |
|---|---|
Peso molecular |
354.9 g/mol |
Nombre IUPAC |
O-(2-bromo-3,4,6-trichlorophenyl) chloromethanethioate |
InChI |
InChI=1S/C7HBrCl4OS/c8-4-5(11)2(9)1-3(10)6(4)13-7(12)14/h1H |
Clave InChI |
DXCMTIGALQVMRS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Cl)Br)OC(=S)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


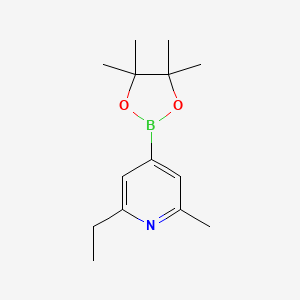
![4h-Imidazo[4,5,1-ij]quinoline-2,4(1h)-dione](/img/structure/B13974736.png)
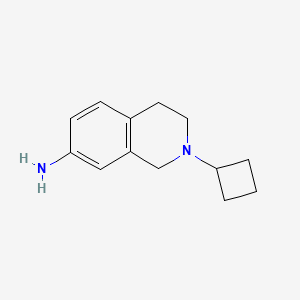
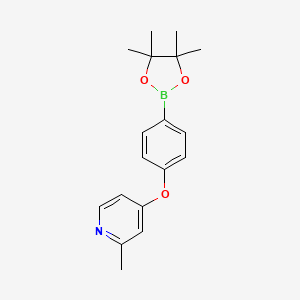
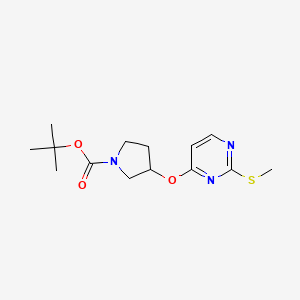
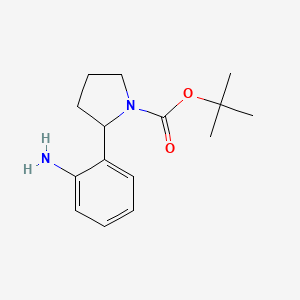
![(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13974765.png)
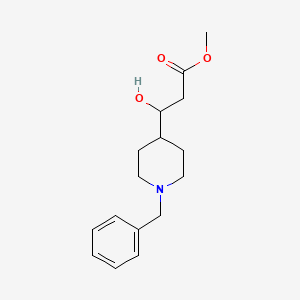
![6-Oxo-1-[(pyridin-2-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13974772.png)
![2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B13974783.png)

![8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one](/img/structure/B13974806.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[3,2-C]pyridine](/img/structure/B13974810.png)
